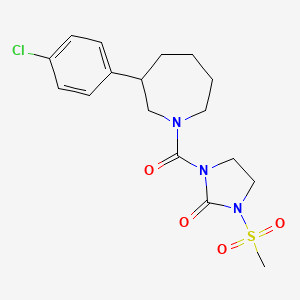
Cyclopropyl(3-methylpyridin-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(3-methylpyridin-2-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2 and its molecular weight is 235.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Use in Polymerization Processes
Cyclopropyl(3-methylpyridin-2-yl)methanamine dihydrochloride, or related compounds, have been used in the synthesis of zinc(II) complexes, which serve as pre-catalysts in the polymerization of rac-lactide. These zinc(II) complexes, such as (CIP)ZnCl 2 and (CIPMe)ZnCl 2, demonstrated efficiency in initiating the ring-opening polymerization (ROP) of rac-lactide, leading to heterotactic polylactide (PLA) with high selectivity (Kwon, Nayab, & Jeong, 2015).
2. Synthesis of Medicinal Compounds
Related cyclopropyl analogs have been synthesized for their potential in medicinal chemistry. For instance, cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid (AP5) were created to function as competitive antagonists for NMDA receptors. These compounds, such as the 4,5-methano-AP5 analog, exhibited selective antagonistic properties but with lower potency compared to other known antagonists (Dappen et al., 2010; Dappen et al., 1991).
3. Involvement in Organic Synthesis
This compound has been involved in the synthesis of various organic compounds. One such example is the synthesis of nevirapine, an anti-infective agent. In this process, cyclopropyl amine was coupled with 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)-nicotinamide using CuCl as a catalyst, leading to a significant yield of nevirapine (Yong-an, 2012).
4. Chemical Synthesis and Biological Evaluation
Another application is in the chemical synthesis and biological evaluation of cyclopropyl and cyclobutyl epothilone analogs. These compounds have been studied for their potential as tubulin polymerization promoters and cytotoxic agents, with some demonstrating significant potency against various cell lines (Nicolaou et al., 2001).
5. Development of Photocytotoxic Agents
This compound related compounds have been used in the development of photocytotoxic agents. Iron(III) complexes of pyridoxal Schiff bases, including compounds with this compound-like structures, showed remarkable photocytotoxicity in cancer cells, indicating their potential in targeted cancer therapy (Basu et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
cyclopropyl-(3-methylpyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-7-3-2-6-12-10(7)9(11)8-4-5-8;;/h2-3,6,8-9H,4-5,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNNLGFAGNVCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C2CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2061979-36-8 |
Source


|
| Record name | 1-cyclopropyl-1-(3-methylpyridin-2-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004262.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B3004267.png)
![N,N-dibenzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3004268.png)






